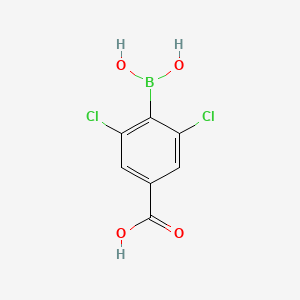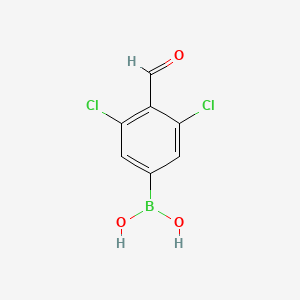![molecular formula C11H15ClF3N B1426266 1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride CAS No. 1354962-67-6](/img/structure/B1426266.png)
1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride
Vue d'ensemble
Description
1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride is a chemical compound with the CAS Number: 1354962-67-6 . It has a molecular weight of 253.69 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[2-(trifluoromethyl)benzyl]propylamine hydrochloride . The InChI code for this compound is 1S/C11H14F3N.ClH/c1-2-9(15)7-8-5-3-4-6-10(8)11(12,13)14;/h3-6,9H,2,7,15H2,1H3;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 253.69 . It is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Chiral Amine Synthesis : This compound is involved in the synthesis of chiral amines, which are essential in various chemical resolutions and have applications in the study of circular dichroism (Szabó et al., 2006).
- Drug Delivery Systems : It's used in the synthesis of tris(2-(2-formylphenoxy)ethyl)amine, which aids in creating pH- and thermo-responsive chitosan hydrogels for drug delivery (Karimi et al., 2018).
- Polyimide Synthesis : The compound is instrumental in the creation of fluorinated polyimides, useful in the production of materials with low dielectric constants, low water uptake, and excellent thermal stability (Chung et al., 2006).
Chemical Analysis and Reagent Use
- Trace Organic Analysis : It's used in a compound named AMACE1, which assists in the detection of oxidative sugar damage to DNA, showcasing its utility in trace organic analysis (Lu & Giese, 2000).
- Catalyst in Amidation : This compound aids in catalyzing dehydrative amidation between carboxylic acids and amines, playing a crucial role in peptide synthesis (Wang et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-2-9(15)7-8-5-3-4-6-10(8)11(12,13)14;/h3-6,9H,2,7,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQOZMMHLBABOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



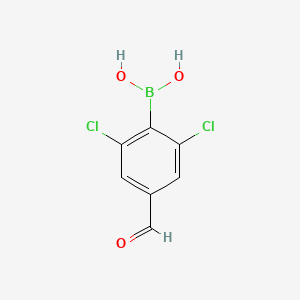

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1426187.png)
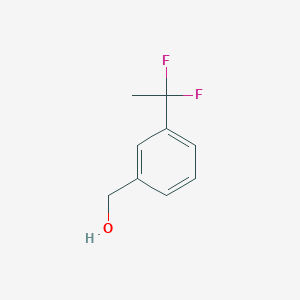
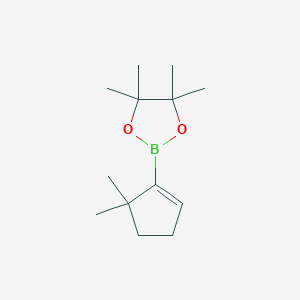

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine](/img/structure/B1426192.png)
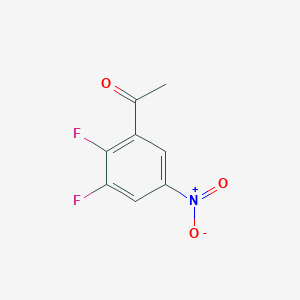

![Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B1426195.png)


